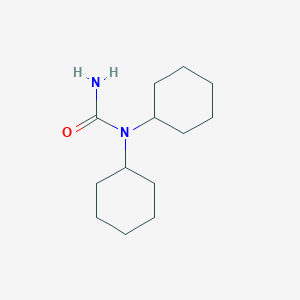
N,N-Dicyclohexylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dicyclohexylurea is an organic compound belonging to the urea family. It is characterized by its chemical formula C13H24N2O and a molecular weight of 224.348 g/mol . This compound is typically a byproduct of the reaction between dicyclohexylcarbodiimide and amines or alcohols . It is known for its role as a potent inhibitor of soluble epoxide hydrolase (sEH), which has implications in various biological processes .
Métodos De Preparación
N,N-Dicyclohexylurea can be synthesized through several methods:
Reaction of Cyclohexylamine and S,S-Dimethyl Dithiocarbonate: This method involves the reaction of cyclohexylamine with S,S-dimethyl dithiocarbonate to produce this compound.
Reaction of Dicyclohexylcarbodiimide with Amines or Alcohols: This is a common industrial method where dicyclohexylcarbodiimide reacts with amines or alcohols to form this compound as a byproduct.
Análisis De Reacciones Químicas
N,N-Dicyclohexylurea undergoes various chemical reactions:
Oxidation and Reduction:
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Formation of Esters and Amides: In the presence of dicyclohexylcarbodiimide, it can form esters and amides through the Steglich esterification process.
Aplicaciones Científicas De Investigación
N,N-Dicyclohexylurea has several applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of N,N-Dicyclohexylurea is its inhibition of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play a role in regulating blood pressure and inflammation . By inhibiting sEH, this compound increases the levels of EETs, leading to vasodilation and reduced blood pressure .
Comparación Con Compuestos Similares
N,N-Dicyclohexylurea can be compared with other urea derivatives:
1,3-Dicyclohexylurea: Similar in structure but differs in the position of the cyclohexyl groups.
This compound: Another urea derivative with similar properties but different applications in organic synthesis.
1-Cyclohexyl-3-phenylurea: This compound has a phenyl group instead of a second cyclohexyl group, leading to different chemical properties and applications.
This compound stands out due to its specific inhibition of sEH and its role in regulating blood pressure, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C13H24N2O |
|---|---|
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
1,1-dicyclohexylurea |
InChI |
InChI=1S/C13H24N2O/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,16) |
Clave InChI |
SCCCIUGOOQLDGW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N(C2CCCCC2)C(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(3-bromophenyl)thio]propanoate](/img/structure/B8622116.png)

![2-Bromo-6-methoxybenzo[d]oxazole](/img/structure/B8622137.png)
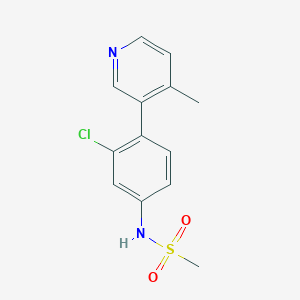
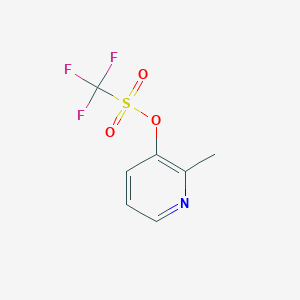
![5-Methyl-4,5-dihydrotetrazolo[1,5-a]quinoxaline](/img/structure/B8622147.png)
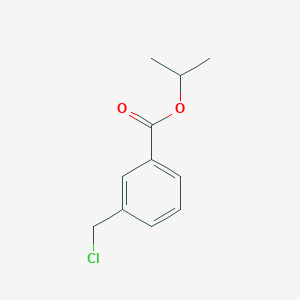
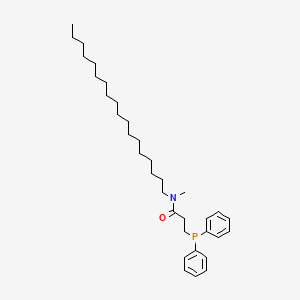
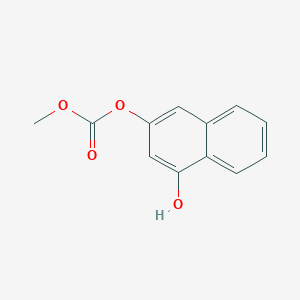
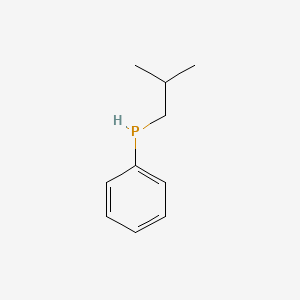
![2-Ethyl-pyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B8622193.png)
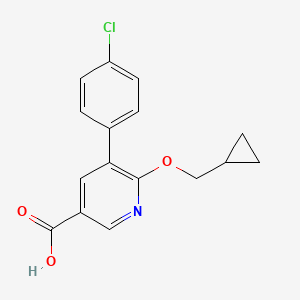
![[3-(5-Amino-3-t-butyl-pyrazol-1-yl)naphthalen-1-yl]methanol](/img/structure/B8622210.png)
